S6K-18
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Overview
Description
S6K-18 is a highly selective inhibitor of ribosomal protein S6 kinase beta-1 (S6K1), which is a downstream effector of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. This compound has an inhibitory concentration (IC50) of 52 nanomolar, making it a potent inhibitor of S6K1 . S6K1 plays a crucial role in cell growth, proliferation, and protein synthesis, making this compound a valuable tool in scientific research, particularly in the fields of cancer and metabolic diseases .
Preparation Methods
The synthetic route for S6K-18 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted thiophene with an appropriate amine to form the core thiophene-amine structure.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as acylation, alkylation, and sulfonation.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the synthetic route and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
S6K-18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S6K-18 has a wide range of applications in scientific research, including:
Cancer Research: this compound is used to study the role of S6K1 in cancer cell growth and proliferation.
Metabolic Diseases: this compound is used to study the role of S6K1 in metabolic diseases such as obesity and type II diabetes.
Cell Signaling: This compound is used to investigate the mTORC1 signaling pathway and its role in regulating cell growth, protein synthesis, and other cellular processes.
Mechanism of Action
S6K-18 exerts its effects by selectively inhibiting S6K1, a key downstream effector of the mTORC1 pathway. S6K1 phosphorylates the ribosomal protein S6, which is involved in protein synthesis and cell growth. By inhibiting S6K1, this compound disrupts this pathway, leading to reduced protein synthesis and cell proliferation . The molecular targets of this compound include the active site of S6K1, where it binds and prevents the kinase from phosphorylating its substrates .
Comparison with Similar Compounds
S6K-18 is unique in its high selectivity and potency for S6K1 compared to other similar compounds. Some similar compounds include:
PF-4708671: Another selective inhibitor of S6K1, but with different binding properties and potency.
LY-2584702: A selective inhibitor of S6K1 with a different chemical structure and mechanism of action.
CCT128930: An ATP-competitive inhibitor of S6K1 with distinct selectivity and potency.
Compared to these compounds, this compound stands out due to its high selectivity and potency, making it a valuable tool for studying the specific role of S6K1 in various biological processes .
Properties
IUPAC Name |
5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRFCMMJUFQEOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.